potassium trifluoro({[4-(trifluoromethyl)phenyl]methyl})boranuide
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Overview
Description
Potassium trifluoro({[4-(trifluoromethyl)phenyl]methyl})boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is particularly valued in the field of organic synthesis due to its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({[4-(trifluoromethyl)phenyl]methyl})boranuide typically involves the reaction of boronic acids or esters with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require anhydrous environments to prevent hydrolysis of the boron-containing intermediates. The process can be summarized as follows:
Starting Materials: Boronic acid or ester, potassium fluoride.
Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({[4-(trifluoromethyl)phenyl]methyl})boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form boronic acids or esters.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).
Conditions: Reactions are typically carried out at temperatures ranging from room temperature to 100°C, under an inert atmosphere.
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium trifluoro({[4-(trifluoromethyl)phenyl]methyl})boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of complex organic molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which potassium trifluoro({[4-(trifluoromethyl)phenyl]methyl})boranuide exerts its effects involves the formation of a boron-carbon bond, which is facilitated by the presence of a palladium catalyst in cross-coupling reactions. The molecular targets include organic halides or pseudohalides, which react with the boron compound to form new carbon-carbon bonds. The pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium trifluoromethanesulfonate
Uniqueness
Potassium trifluoro({[4-(trifluoromethyl)phenyl]methyl})boranuide is unique due to its high stability under oxidative conditions and its ability to form strong carbon-boron bonds. This makes it particularly useful in reactions that require robust reagents capable of withstanding harsh conditions.
Properties
CAS No. |
2248620-16-6 |
---|---|
Molecular Formula |
C8H6BF6K |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
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